(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl (3S)-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTUVHAHYFSNBB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate generally follows a multi-step pathway involving:
- Preparation of the aromatic precursor bearing the methoxy substituent.
- Formation of the β-keto ester backbone.
- Introduction of stereochemistry at the chiral center.
- Final esterification and purification steps.
The process is optimized to achieve high enantiomeric purity, often employing chiral catalysts or chiral resolution techniques.
Preparation of Aromatic Precursors
The aromatic component, 3-methoxyphenyl, can be synthesized via electrophilic aromatic substitution or obtained commercially. The key steps involve:
- Methoxylation of phenyl derivatives: Typically achieved through methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions.
- Functionalization at the ortho position: Using directed ortho-lithiation or metalation strategies to introduce substituents necessary for subsequent coupling reactions.
- The synthesis of 3-methoxyphenyl derivatives is well-documented, with methods involving methylation of phenol or anisole precursors using methyl iodide in the presence of potassium carbonate or sodium hydride.
Construction of the β-Keto Ester Backbone
The core of This compound is assembled via:
- Claisen or Knoevenagel condensations between suitable aldehydes and malonate derivatives.
- Asymmetric alkylation to introduce the methyl group at the chiral center, often employing chiral auxiliaries or catalysts.
- Use of sodium or potassium bases (e.g., sodium hydride, potassium tert-butoxide).
- Solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature control to favor enantioselectivity.
- The synthesis of similar β-keto esters has employed chiral phase-transfer catalysis or asymmetric induction through chiral ligands, achieving enantiomeric excesses exceeding 90%.
Final Esterification and Purification
The last steps involve:
- Esterification of the acid intermediate with methyl alcohol under acidic or basic catalysis.
- Purification through column chromatography, recrystallization, or chiral chromatography to obtain the pure (S)-enantiomer.
- Use of methanol with catalytic sulfuric acid or acid chlorides.
- Mild reflux conditions to prevent racemization.
- Purification via silica gel chromatography or preparative chiral HPLC.
Data Table: Summary of Preparation Methods
Research Findings and Innovations
Recent advances focus on:
- Asymmetric catalysis: Use of chiral phase-transfer catalysts to improve enantiomeric purity.
- Chiral chromatography: High-performance methods for enantiomer separation, ensuring the (S)-configuration.
- Green chemistry approaches: Employing milder conditions and less toxic reagents, such as enzymatic resolutions.
Notes and Considerations
- The stereochemistry is sensitive to reaction conditions; temperature and choice of catalyst critically influence enantiomeric purity.
- Purification steps, especially chiral chromatography, are essential for obtaining high enantiomeric excess.
- The intermediates must be handled under inert atmosphere to prevent racemization or degradation.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(3-hydroxyphenyl)-3-methyl-4-oxobutanoate.
Reduction: Formation of 4-(3-methoxyphenyl)-3-methyl-4-hydroxybutanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Substituent Effects: The 3-methoxyphenyl group is a common motif in bioactive compounds (e.g., ’s anticancer agent). Its electron-donating nature enhances aromatic ring stability and may influence binding to biological targets .
Synthetic Efficiency :
- The target compound’s ester and ketone functionalities may require specialized catalysts (e.g., enzymatic or acid/base-mediated reactions), whereas acrylamide derivatives () achieve higher purity (97%) via standard coupling protocols .
Spectroscopic Differentiation :
- The ketone carbonyl (δ ~200–210 ppm in $ ^{13}C $ NMR) distinguishes the target compound from acrylic acid derivatives (δ ~165–175 ppm for carboxylic acid carbonyls) .
- Chiral resolution techniques (e.g., chiral HPLC) would be critical for verifying the (S)-configuration, unlike achiral analogues in .
Data Gaps and Research Needs
- No direct data on the target compound’s solubility, melting point, or bioactivity were found in the provided evidence.
- Comparative studies with enantiomeric (R)-forms or des-methyl analogues would clarify the role of stereochemistry and substituents.
Biological Activity
(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, an organic compound with the molecular formula C13H16O4, has garnered attention for its potential biological activities. This compound is a derivative of methoxyphenols and exhibits a chiral center, which may influence its biological interactions. Recent studies have highlighted its roles in various biological processes, particularly in the areas of neuroprotection, antioxidant activity, and antifungal properties.
Chemical Structure and Properties
The structure of this compound includes a methoxy group attached to a phenyl ring and a ketone functional group. This configuration contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O4 |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Neuroprotective Effects
Research suggests that this compound may exhibit neuroprotective properties . Its interaction with neurotransmitter systems indicates potential benefits in treating neurodegenerative diseases. The compound is believed to influence pathways related to oxidative stress and inflammation, similar to other phenolic compounds.
A study demonstrated that derivatives of this compound possess significant antioxidant properties, which could be beneficial in mitigating oxidative damage associated with neurodegeneration.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays. These studies indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is particularly relevant in the context of aging and associated diseases.
Antifungal Properties
In mycological applications, derivatives of this compound have been synthesized and tested for antifungal activity against dermatophytes. Minimum Inhibitory Concentration (MIC) assays revealed that some derivatives exhibited moderate to high antifungal activities, with MIC values ranging from 31.25 to 62.5 µg/mL. This suggests potential therapeutic applications in treating fungal infections.
Case Studies and Research Findings
- Neuroprotective Study : A recent investigation into the neuroprotective effects of this compound highlighted its ability to modulate oxidative stress pathways. The study found that treatment with this compound reduced markers of oxidative damage in neuronal cell cultures.
- Antifungal Activity Assessment : In a laboratory setting, several derivatives were tested against common dermatophyte strains. Results indicated that compounds derived from this compound showed significant antifungal activity, making them candidates for further development as antifungal agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification of β-keto acids. For example, ethyl 4-(3-chlorophenyl)-3-oxobutanoate analogs are synthesized using substituted phenylacetic acids and methyl acetoacetate under acidic or basic catalysis (e.g., sodium ethoxide) . Reaction optimization includes solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Yields can vary (50–85%) depending on substituent steric effects and purification methods (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the (S)-configuration and methoxyphenyl substitution. ¹H NMR can resolve methyl and methoxy proton splitting patterns, while ¹³C NMR identifies carbonyl (C=O) and ester (COO) groups. Chiral HPLC with a polysaccharide column is recommended for enantiomeric purity analysis. X-ray crystallography (as seen in related methyl esters) provides definitive stereochemical confirmation .
Q. How can researchers assess the hydrolytic stability of the ester group under varying pH conditions?
- Methodological Answer : Hydrolytic stability is tested via accelerated degradation studies. Prepare buffered solutions (pH 1–13) and monitor ester cleavage using HPLC or LC-MS. For example, methyl 3-oxobutanoate derivatives degrade rapidly under alkaline conditions (pH >10) due to nucleophilic attack on the ester carbonyl. Stability in neutral or acidic conditions is higher, requiring longer incubation times .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported spectroscopic data (e.g., NMR shifts) across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. Standardize experimental conditions: use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS. Cross-validate data with computational NMR prediction tools (e.g., DFT calculations). For example, conflicting ¹³C NMR peaks for methyl esters can be resolved by comparing experimental data with simulated spectra .
Q. How can computational modeling predict the compound’s reactivity in asymmetric synthesis or catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and enantioselectivity. For β-keto esters, analyze the energy barriers for nucleophilic attacks at the carbonyl group. Molecular docking studies with chiral catalysts (e.g., organocatalysts) may predict preferential formation of the (S)-enantiomer. Software like Gaussian or ORCA is commonly used .
Q. What experimental designs optimize enantiomeric excess (ee) in asymmetric hydrogenation or enzymatic resolution?
- Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) or immobilized enzymes (e.g., lipases) to enhance ee. Reaction parameters such as solvent polarity, temperature, and pressure (for hydrogenation) are systematically varied. Monitor ee via chiral HPLC and compare with kinetic resolution models. For example, lipase-catalyzed transesterification of racemic mixtures can achieve >90% ee under optimized conditions .
Q. How do steric and electronic effects of the 3-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but may hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric bulk. Conduct Hammett studies to quantify electronic effects. Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance. Compare reactivity with analogs lacking the methoxy group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point and solubility?
- Methodological Answer : Variations in melting points often stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Solubility discrepancies (e.g., in DMSO vs. ethanol) require standardized measurement protocols (e.g., shake-flask method at 25°C). Purity verification via elemental analysis or mass spectrometry is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
